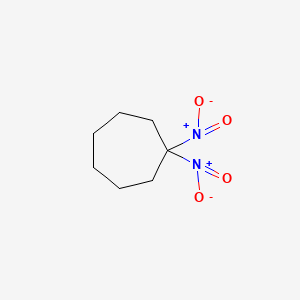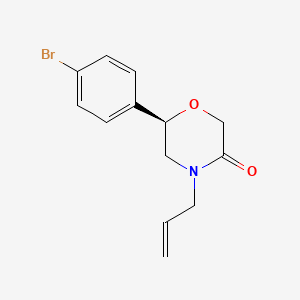![molecular formula C11H15FN4OS B15172622 N-(2-{[(4-Fluorophenyl)carbamothioyl]amino}ethyl)-N'-methylurea CAS No. 921225-60-7](/img/structure/B15172622.png)
N-(2-{[(4-Fluorophenyl)carbamothioyl]amino}ethyl)-N'-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[(4-Fluorophenyl)carbamothioyl]amino}ethyl)-N’-methylurea is a synthetic organic compound that features a fluorophenyl group, a carbamothioyl group, and a methylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-Fluorophenyl)carbamothioyl]amino}ethyl)-N’-methylurea typically involves the reaction of 4-fluoroaniline with carbon disulfide and methyl isocyanate. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamothioyl intermediate. The intermediate is then reacted with N-methylurea under controlled temperature and pressure conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(4-Fluorophenyl)carbamothioyl]amino}ethyl)-N’-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
N-(2-{[(4-Fluorophenyl)carbamothioyl]amino}ethyl)-N’-methylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-{[(4-Fluorophenyl)carbamothioyl]amino}ethyl)-N’-methylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-trichloro-1-{[(4-fluorophenyl)carbamothioyl]amino}ethyl)octanamide
- N-(2-{[(4-Fluorobenzyl)carbamothioyl]amino}ethyl)acetamide
Uniqueness
N-(2-{[(4-Fluorophenyl)carbamothioyl]amino}ethyl)-N’-methylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
921225-60-7 |
|---|---|
Molecular Formula |
C11H15FN4OS |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
1-[2-[(4-fluorophenyl)carbamothioylamino]ethyl]-3-methylurea |
InChI |
InChI=1S/C11H15FN4OS/c1-13-10(17)14-6-7-15-11(18)16-9-4-2-8(12)3-5-9/h2-5H,6-7H2,1H3,(H2,13,14,17)(H2,15,16,18) |
InChI Key |
NDBACSYMMYCPAQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NCCNC(=S)NC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanehydrazide](/img/structure/B15172560.png)
![2-(1-ethyl-3-{2-[(5-nitropyridin-2-yl)amino]ethyl}-5-oxo-2-thioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B15172562.png)

![1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyridin-2(1H)-one](/img/structure/B15172568.png)
![N-(Pyridin-2-YL)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B15172587.png)
![2-[2,2-Bis(4-methoxyphenyl)ethenyl]-6-chloro-1,3-dimethyl-1H-indene](/img/structure/B15172589.png)
![1,7-Diazaspiro[4.4]nonan-6-one, 1-benzoyl-7-[(1R)-1-phenylethyl]-](/img/structure/B15172596.png)



![3-[(4-bromophenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B15172624.png)
